4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride
Overview
Description
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride, or 4-TMPP, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the piperidine family and is composed of a nitrogen-containing ring and a phenoxy group. It is highly soluble in water, has a low melting point, and is relatively stable. 4-TMPP has been used in a range of laboratory experiments and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Drug Discovery and Development
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride: is utilized in the early stages of drug discovery as a unique chemical entity. Its structural features make it a candidate for binding affinity studies, where researchers assess its interaction with various biological targets. This compound could potentially serve as a lead structure for the development of new therapeutic agents, especially in the realm of central nervous system disorders due to the piperidine moiety’s prevalence in CNS-active drugs .
Material Science
In material science, this compound’s robust chemical structure allows for its incorporation into advanced polymer systems. By acting as a linking agent or a polymerization initiator, 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride can contribute to the creation of novel materials with desirable properties such as increased thermal stability or enhanced electrical conductivity .
Chemical Synthesis
As a building block in organic synthesis, 4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride is valuable for constructing complex molecules. Its reactive sites enable chemists to perform various synthetic transformations, including coupling reactions and substitutions, which are pivotal in synthesizing new compounds for further research and application .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its distinct chemical signature allows for the calibration of analytical instruments and helps in the quantification of similar compounds in complex mixtures .
Proteomics Research
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride: may find applications in proteomics, where it can be used to modify peptides or proteins. This modification can alter the physical properties of the biomolecules, thereby facilitating their separation and identification during proteomic analysis .
Chromatography
The compound’s unique structure makes it suitable for use as a stationary phase modifier in chromatography. It can improve the separation efficiency of analytes by altering the interaction between the stationary phase and the molecules being analyzed, leading to better resolution and faster analysis times .
properties
IUPAC Name |
4-(2,3,5-trimethylphenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10-8-11(2)12(3)14(9-10)16-13-4-6-15-7-5-13;/h8-9,13,15H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDSXQWFAHTHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2CCNCC2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,5-Trimethylphenoxy)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.